molecular formula C11H8BrNO2S B573028 Methyl 2-(4-bromophenyl)thiazole-4-carboxylate CAS No. 1208081-39-3

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Cat. No.: B573028
CAS No.: 1208081-39-3
M. Wt: 298.154
InChI Key: PJHIWUICMRXOAE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazole alcohols.

Scientific Research Applications

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate
  • Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate
  • Methyl 2-(4-methylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs .

Biological Activity

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C11_{11}H8_{8}BrNO2_2S. The presence of the thiazole ring is crucial for its biological activity, as it influences interactions with various biomolecules.

Target of Action

The thiazole moiety is known to interact with multiple biochemical pathways. It can influence enzyme activity and receptor interactions, leading to various physiological effects.

Mode of Action

Thiazoles, including this compound, are believed to act through several mechanisms:

  • Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Thiazoles exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and other cellular processes.
  • Antitumor Activity : They may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research shows that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a study reported that compounds derived from similar thiazole structures showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7). The IC50_{50} values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility characteristics:

  • Solubility : It is slightly soluble in water but soluble in alcohol and ether.
  • Bioavailability : The compound's ester group may influence its absorption and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies

  • Antimicrobial Study :
    A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Compounds with structural similarities to this compound demonstrated significant inhibition against both bacterial and fungal strains .
    CompoundMIC (µg/mL)Activity
    D15Bacterial
    D28Fungal
    D33Bacterial
  • Anticancer Evaluation :
    In another study focusing on anticancer properties, derivatives were evaluated against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.
    CompoundIC50_{50} (µM)Cell Line
    D612MCF7
    D715MCF7

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHIWUICMRXOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724405
Record name Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-39-3
Record name Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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